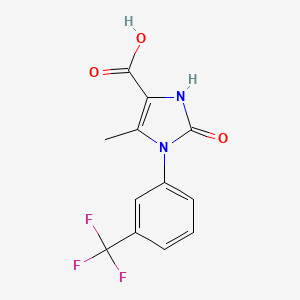

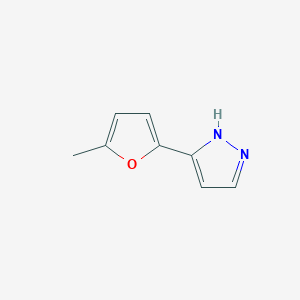

![molecular formula C17H15N3O2S B2713661 N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzo[b]thiophene-2-carboxamide CAS No. 1904304-96-6](/img/structure/B2713661.png)

N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzo[b]thiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of this compound includes a hexahydrocinnolin-6-yl group attached to a benzo[b]thiophene-2-carboxamide group. The InChI code for this compound is 1S/C17H15N3O2S .Physical and Chemical Properties Analysis

This compound is a powder at room temperature . The exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.科学的研究の応用

Synthesis and Biological Activities

Benzo[b]thiophene derivatives, including N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzo[b]thiophene-2-carboxamide, have been extensively studied for their synthesis and potential biological activities. Research indicates that molecules containing benzo[b]thiophene exhibit a wide spectrum of pharmacological properties due to their structural attributes. These compounds have been synthesized through various methods and characterized using techniques such as IR, NMR, and Mass spectral studies. Studies also suggest their potential in antibacterial, antifungal, and anti-inflammatory applications, with many showing potent effects in these areas (Isloor, Kalluraya & Sridhar Pai, 2010).

Heterocyclic Synthesis

The compound's utility in heterocyclic synthesis has been explored, particularly in generating diverse derivatives with potential pharmacological applications. This involves the synthesis of compounds like pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, showcasing the compound's versatility as a precursor in medicinal chemistry (Mohareb, Sherif, Gaber, Ghabrial & Aziz, 2004).

Anti-Cancer Properties

A specific focus has been on the anti-cancer properties of related compounds. For instance, 3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide, a related compound, has demonstrated inhibition of angiogenesis and P-glycoprotein efflux pump activity, which are crucial mechanisms in cancer chemoresistance. Such compounds have shown to enhance the efficacy of traditional chemotherapy agents in cancer cell lines, indicating their potential in overcoming drug resistance in cancer treatment (Mudududdla et al., 2015).

Quantum Chemical Studies and Molecular Design

The compound and its derivatives have been subjects in quantum chemical studies and molecular design. Researchers have utilized various computational and synthetic approaches to design new molecules with potential biological activities, including antibacterial agents. These studies often involve sophisticated QSAR (Quantitative Structure-Activity Relationship) models, helping in the prediction and optimization of the biological activity of new compounds (Palkar et al., 2017).

Antibacterial and Antifungal Agents

There's significant research into the development of antibacterial and antifungal agents using benzo[b]thiophene derivatives. Synthesized compounds have been tested against various bacterial and fungal strains, showing promising results. This indicates the potential of these compounds in developing new treatments for infections (Desai, Dodiya & Shihora, 2011).

Safety and Hazards

The safety data for this compound indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

作用機序

Target of Action

Similar hexahydroisoquinolin derivatives have been found to inhibit ezh2, a histone lysine methyltransferase . EZH2 plays a crucial role in cancer aggressiveness, metastasis, and poor prognosis .

Mode of Action

Similar compounds have been found to interact with their targets by steric hindrance . This interaction could lead to changes in the activity of the target protein, potentially altering cellular processes.

Biochemical Pathways

Inhibition of ezh2 can affect various cellular processes, including gene expression, cell cycle progression, and dna repair . These effects could lead to downstream changes in cellular function and behavior.

Result of Action

Inhibition of ezh2 can lead to changes in gene expression, potentially affecting cell growth and survival .

特性

IUPAC Name |

N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S/c21-16-9-11-7-12(5-6-13(11)19-20-16)18-17(22)15-8-10-3-1-2-4-14(10)23-15/h1-4,8-9,12H,5-7H2,(H,18,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFUITMQDSWSJJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NNC(=O)C=C2CC1NC(=O)C3=CC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

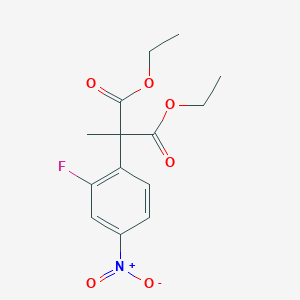

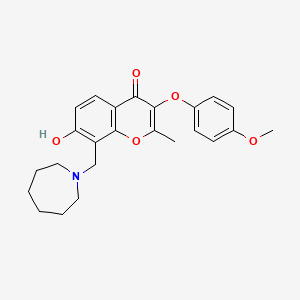

![N-(6-methylbenzo[d]thiazol-2-yl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide](/img/structure/B2713580.png)

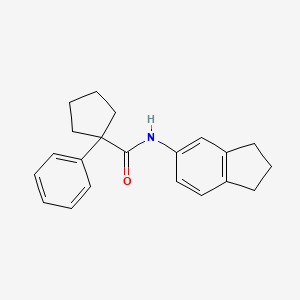

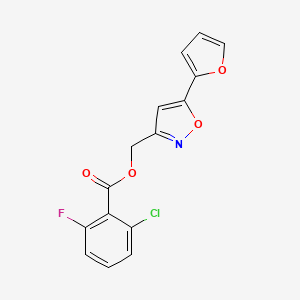

![2-(2H-1,3-benzodioxol-5-yl)-N-{4-oxo-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-yl}acetamide](/img/structure/B2713581.png)

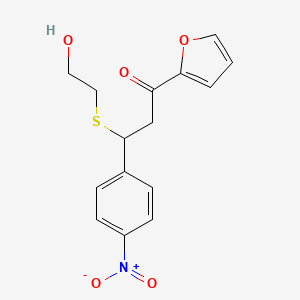

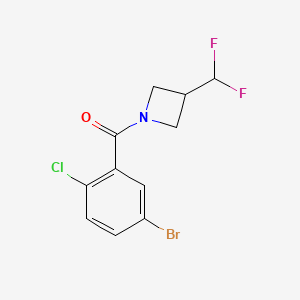

![4-chloro-1-(6,7-dimethoxy-1-{[3-(trifluoromethyl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one](/img/structure/B2713582.png)

![3-cyclopropyl-6-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2713587.png)

![N-[2-(1H-indol-3-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2713597.png)

![1-(3-hydroxypropyl)-4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2713600.png)